3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol
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Overview
Description
3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a methyl group and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the nitropyridine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a nitropyridine derivative can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the nitro group.
Substitution: The compound can participate in substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Conditions may include the use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative .
Scientific Research Applications
3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol: Similar structure with a chloropyridine moiety.
3-Methyl-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol: Another nitropyridine derivative with a different substitution pattern.
Uniqueness
3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and nitropyridine groups provides distinct properties that can be leveraged in various applications .
Properties
CAS No. |
921592-90-7 |
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Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H13N3O3/c1-10(14)4-5-12(7-10)8-2-3-9(11-6-8)13(15)16/h2-3,6,14H,4-5,7H2,1H3 |
InChI Key |
BIBOBTKLBIUQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=CN=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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